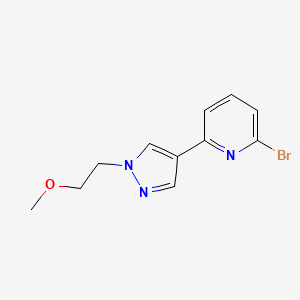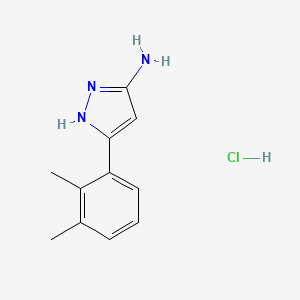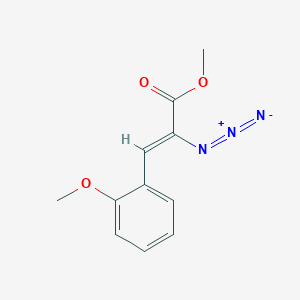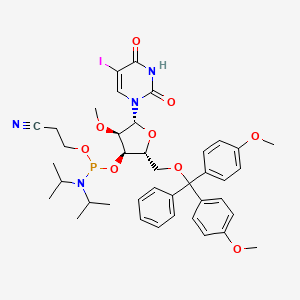![molecular formula C29H26N2O4 B13715832 (1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-Trityl-2,3’-anhydrothymidine is a nucleoside analogue that has garnered interest in the field of medicinal chemistry. This compound is characterized by the presence of a trityl group at the 5’ position and an anhydro linkage between the 2 and 3’ positions of thymidine. It is primarily used in research settings, particularly in the study of antiviral agents and nucleoside analogues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Trityl-2,3’-anhydrothymidine typically involves the protection of thymidine with a trityl group at the 5’ hydroxyl position. This is followed by mesylation at the 3’ hydroxyl position to form 5’-O-Trityl-3’-O-mesylthymidine. The mesylated intermediate is then treated with aqueous potassium hydroxide to induce the formation of the 2,3’-anhydrothymidine structure .
Industrial Production Methods
While specific industrial production methods for 5-O-Trityl-2,3’-anhydrothymidine are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of protective groups, mesylation, and subsequent cyclization to achieve the desired anhydro structure.
Analyse Des Réactions Chimiques
Types of Reactions
5-O-Trityl-2,3’-anhydrothymidine undergoes various chemical reactions, including:
Substitution Reactions: The anhydro linkage can be opened under basic conditions, leading to the formation of different nucleoside analogues.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, potentially altering its biological activity.
Common Reagents and Conditions
Mesylation: Methanesulfonyl chloride in the presence of triethylamine is commonly used for mesylation.
Cyclization: Aqueous potassium hydroxide is used to induce cyclization and form the anhydro linkage.
Major Products
The major products formed from these reactions include various nucleoside analogues that can be further modified for specific research applications .
Applications De Recherche Scientifique
5-O-Trityl-2,3’-anhydrothymidine has several scientific research applications:
Antiviral Research: It is used as a precursor in the synthesis of nucleoside analogues that inhibit viral replication, particularly in the study of HIV.
Chemical Biology: The compound is used to study the mechanisms of nucleoside analogues and their interactions with biological targets.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity.
Mécanisme D'action
The mechanism of action of 5-O-Trityl-2,3’-anhydrothymidine involves its conversion into active nucleoside analogues that inhibit viral enzymes, such as reverse transcriptase. By binding to these enzymes, the compound prevents the elongation of the viral RNA chain, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-O-Aminothymidine: Another nucleoside analogue used in antiviral research.
Zidovudine: A well-known antiviral agent that shares structural similarities with 5-O-Trityl-2,3’-anhydrothymidine.
Uniqueness
5-O-Trityl-2,3’-anhydrothymidine is unique due to its specific anhydro linkage and trityl protection, which provide distinct chemical properties and biological activities compared to other nucleoside analogues.
Propriétés
Formule moléculaire |
C29H26N2O4 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25+,26+/m0/s1 |
Clé InChI |
BNYSGZUWMUNZBM-JIMJEQGWSA-N |
SMILES isomérique |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
SMILES canonique |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


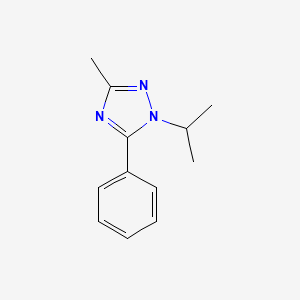
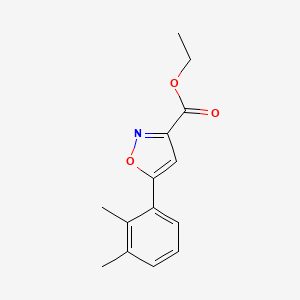

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
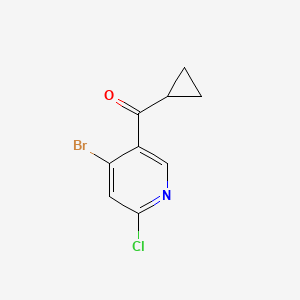

![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
